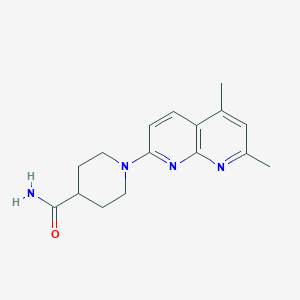![molecular formula C18H22N4O B12267386 4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12267386.png)
4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a cyclobutyl group and a pyrrolidinyl group linked to a methylpyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclobutyl Group: This step often involves a substitution reaction where a cyclobutyl halide reacts with the pyrimidine core.
Attachment of the Pyrrolidinyl Group: This can be done through a nucleophilic substitution reaction.
Linking the Methylpyridinyl Moiety: This step involves the formation of an ether bond between the pyrrolidinyl group and the methylpyridinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It could be investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]piperidin-1-yl}pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]morpholin-1-yl}pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 4-Cyclobutyl-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C18H22N4O |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-cyclobutyl-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H22N4O/c1-13-10-19-7-5-17(13)23-15-6-8-22(11-15)18-9-16(20-12-21-18)14-3-2-4-14/h5,7,9-10,12,14-15H,2-4,6,8,11H2,1H3 |
Clé InChI |
DVULSNKZHYQEOA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC(=C3)C4CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12267305.png)
![3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267316.png)
![3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12267319.png)


![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12267341.png)
![N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267343.png)
![4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline](/img/structure/B12267345.png)
![1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12267346.png)
![N-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267354.png)
![3-Methyl-4-({1-[(2-methylphenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B12267357.png)
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12267362.png)
![2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267378.png)
![2-(Morpholine-4-carbonyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B12267380.png)
